2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its threefold symmetry and the presence of pyridinyl and tetramethylphenyl groups, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl derivatives with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired triazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups instead of pyridinyl groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A triazine compound with different substituents, used as an antioxidant.
Uniqueness
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is unique due to its specific combination of pyridinyl and tetramethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific coordination chemistry and structural attributes.
Properties
CAS No. |
645399-33-3 |
---|---|
Molecular Formula |
C48H48N6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetramethyl-4-pyridin-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C48H48N6/c1-25-31(7)43(32(8)26(2)40(25)37-19-13-16-22-49-37)46-52-47(44-33(9)27(3)41(28(4)34(44)10)38-20-14-17-23-50-38)54-48(53-46)45-35(11)29(5)42(30(6)36(45)12)39-21-15-18-24-51-39/h13-24H,1-12H3 |
InChI Key |
FTSSTNZJHVLFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=N2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=N5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=N7)C)C)C |
Origin of Product |
United States |
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